Cholesteryl propionate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226871. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCORPVHYPHHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862327 | |

| Record name | Cholest-5-en-3-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-31-8 | |

| Record name | Cholesteryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Propionate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl propionate (B1217596), a cholesterol ester, is a versatile organic compound with significant applications in the fields of liquid crystal technology and advanced drug delivery systems. Its unique thermochromic properties and biocompatibility make it a subject of interest for materials scientists and pharmaceutical researchers alike. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of cholesteryl propionate, with a focus on its applications in research and development.

Chemical Structure and Identification

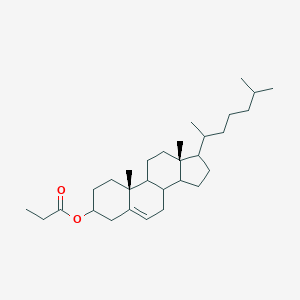

This compound is an ester derivative of cholesterol, where the hydroxyl group at the 3-beta position of the steroid nucleus is esterified with propionic acid.

Molecular Structure:

The fundamental structure consists of the rigid, tetracyclic steroid core of cholesterol linked to a flexible propionyl group. This combination of a rigid core and a flexible chain is crucial for its liquid crystalline properties.

IUPAC Name: (3β)-Cholest-5-en-3-yl propanoate[1]

Synonyms: Cholesterol propionate, Cholest-5-en-3-yl propionate, Cholesteryl n-propionate[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 633-31-8[2][3] |

| Molecular Formula | C30H50O2[2][3] |

| Molecular Weight | 442.72 g/mol [2][4] |

| InChI Key | CCORPVHYPHHRKB-NXUCFJMCSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are key to its applications, particularly its behavior as a liquid crystal.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White crystalline powder[5] |

| Melting Point | 97-100 °C[2][4][5] |

| Boiling Point | 493.26 °C (estimate)[2][5] |

| Density | 0.9882 g/cm³ (estimate)[2][5] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform. |

| Refractive Index | -40 ° (C=2, CHCl3)[2][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cholesteryl esters is the esterification of cholesterol with the corresponding acid anhydride (B1165640) or acyl chloride.[6]

Materials:

-

Cholesterol

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Ethanol (B145695) or acetone (B3395972) (for recrystallization)

Procedure:

-

Dissolve cholesterol in dry dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMAP or 4-pyrrolidinopyridine to the solution.

-

Add a stoichiometric excess of propionic anhydride to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or acetone).

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton on carbon #3 of the cholesterol backbone is a key signal to observe for confirming esterification.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The appearance of a strong carbonyl (C=O) stretch and the disappearance of the hydroxyl (O-H) stretch from cholesterol confirm the formation of the ester.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][8]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures, which is particularly important for liquid crystal characterization.[9]

Applications

Liquid Crystals

This compound is a well-known thermochromic liquid crystal, meaning it changes color with temperature. This property arises from the helical arrangement of the molecules in the cholesteric (chiral nematic) phase. The pitch of this helix is temperature-dependent, leading to the reflection of different wavelengths of light at different temperatures. This makes it useful in applications such as:

-

Temperature sensors

-

Mood rings and novelty thermometers

-

Educational demonstrations of liquid crystal phases

Drug Delivery Systems

The amphiphilic nature of cholesterol and its derivatives, including this compound, makes them valuable components in drug delivery systems.[10][11] Cholesterol is a key component in lipid-based drug delivery systems (LBDDS) where it provides structural support and stability.[10] They can be incorporated into:

-

Liposomes: As a component of the lipid bilayer, this compound can modulate membrane fluidity and stability, influencing the release profile of encapsulated drugs.

-

Nanoparticles: It can be used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability.[12]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection and characterization of cholesteryl ester hydroperoxides in oxidized LDL and oxidized HDL by use of an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic studies to understand the structural organization of esters in cholestosomes | Poster Board #2541 - American Chemical Society [acs.digitellinc.com]

- 5. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 6. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholesteryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 10. crodapharma.com [crodapharma.com]

- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Propionate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholesteryl propionate (B1217596), a crucial cholesterol ester for various research applications. The document details experimental protocols, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

Cholesteryl propionate is an ester of cholesterol and propionic acid with the chemical formula C30H50O2 and a molecular weight of approximately 442.72 g/mol .[1] It is a key compound in the study of liquid crystals and has applications in the development of drug delivery systems and other biomaterials. This guide outlines a reliable method for its synthesis and subsequent purification to achieve the high purity required for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with a propionylating agent, such as propionyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of propionyl chloride.

Experimental Protocol: Esterification of Cholesterol

This protocol is adapted from established methods for the synthesis of cholesteryl esters.[2][3][4]

Materials:

-

Cholesterol (C27H46O)

-

Propionyl chloride (C3H5ClO)

-

Anhydrous pyridine (B92270) or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cholesterol (1 equivalent) in a minimal amount of anhydrous solvent.

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) to the stirring solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

-

Reaction: Heat the reaction mixture to a gentle reflux (the specific temperature will depend on the solvent used) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution to remove excess pyridine, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol (B145695), acetone, ethyl acetate (B1210297), or a mixture such as ethanol/water or acetone/water)

-

Erlenmeyer flasks

-

Heating source (hot plate or water bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] Ethanol or a mixture of ethanol and water is often a good starting point for cholesteryl esters.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 97-100 °C.

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Parameter | Expected Result |

| Melting Point | Melting Range | 97-100 °C |

| Thin Layer Chromatography (TLC) | Retention Factor (Rf) | A single spot with a higher Rf value than cholesterol, indicating a less polar compound. The exact Rf will depend on the solvent system used (e.g., hexane:ethyl acetate).[7][8][9][10][11] |

| ¹³C NMR Spectroscopy | Chemical Shifts | Characteristic peaks for the cholesterol backbone and the propionate ester group. A known spectrum for this compound can be used for comparison.[12] |

| ¹H NMR Spectroscopy | Chemical Shifts & Integration | Signals corresponding to the cholesterol and propionate protons. The integration of the signals should be consistent with the number of protons in the molecule.[13][14][15][16] |

| Mass Spectrometry (MS) | Molecular Ion Peak | An m/z value corresponding to the molecular weight of this compound (442.72 g/mol ).[17][18][19][20][21] |

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of high-purity this compound for research purposes. By following the outlined protocols and utilizing the suggested characterization techniques, researchers can confidently produce and verify the quality of this important cholesterol ester for their scientific investigations.

References

- 1. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cholest-5-en-3beta-yl propionate(633-31-8) 13C NMR [m.chemicalbook.com]

- 13. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 14. magritek.com [magritek.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) [hmdb.ca]

- 16. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

- 17. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. biorxiv.org [biorxiv.org]

Cholesteryl Propionate (CAS 633-31-8): A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Characterization, and Experimental Protocols for Cholesteryl Propionate (B1217596).

This technical guide provides a comprehensive overview of Cholesteryl propionate (CAS 633-31-8), a cholesterol ester of significant interest in materials science and biochemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's core characteristics, presents quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and analysis, and visualizes key workflows.

Physicochemical Properties

This compound, also known as cholest-5-en-3-yl propanoate, is a white crystalline powder.[1][2][3] It is a derivative of cholesterol, a ubiquitous sterol in animal tissues, where the hydroxyl group at the 3-beta position is esterified with propionic acid.[4] This modification significantly alters the molecule's polarity and contributes to its notable thermotropic liquid crystalline behavior.[5][6]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 633-31-8 | [1] |

| Molecular Formula | C₃₀H₅₀O₂ | [7][8][9] |

| Molecular Weight | 442.72 g/mol | [1][7][8] |

| Appearance | White to almost-white powder/crystal | [2][3] |

| Melting Point | 97-100 °C | [1][7][9] |

| Boiling Point | 493.26 °C (rough estimate) | [7][9] |

| Density | 0.9882 g/cm³ (rough estimate) | [7][9] |

| Flash Point | 256.6 °C | [9] |

| Storage Condition | 2-8 °C | [9] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 9.6 | [8] |

| Refractive Index | -40 ° (C=2, CHCl₃) | [3][9] |

| Vapor Pressure | 2.37E-10 mmHg at 25°C | [9] |

| LogP (estimated) | 11.051 | [3] |

| Log of Water Solubility (log₁₀WS) | -8.85 (estimated) | [10] |

| Octanol/Water Partition Coefficient (logPₒ/w) | 8.350 (estimated) | [10] |

Experimental Protocols and Characterization

The synthesis and characterization of this compound involve standard organic chemistry techniques and modern analytical methods. Purity is often established using chromatographic and spectroscopic methods.[11]

Synthesis Protocol (Representative Method)

Cholesteryl esters like this compound can be synthesized via esterification of cholesterol. A common method involves the reaction of cholesterol with an activated form of propionic acid, such as propionyl chloride or propionic anhydride, in the presence of a base catalyst.

Objective: To synthesize this compound from cholesterol.

Materials:

-

Cholesterol

-

Propionyl chloride (or propionic anhydride)

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (B129727) or ethanol (B145695) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol in the anhydrous solvent.

-

Addition of Base: Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.

-

Esterification: Slowly add propionyl chloride dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by Thin Layer Chromatography - TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to yield pure this compound crystals.

-

Confirmation: Confirm the product's identity and purity using techniques like NMR, IR spectroscopy, and mass spectrometry.

Analytical Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.[12][13]

Workflow for Characterization of this compound

Caption: General Workflow for Synthesis and Characterization.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[14] Key signals in ¹H NMR would include the characteristic steroid backbone protons, the triplet and quartet of the propionyl ethyl group, and a downfield shift of the proton at the C3 position of cholesterol upon esterification.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (442.72 g/mol ).[15] Techniques like Electrospray Ionization (ESI-MS/MS) can be employed, where cholesteryl esters typically form ammonium (B1175870) adducts and produce a characteristic fragment ion at m/z 369 upon collision-induced fragmentation.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[18] The presence of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ and the absence of the broad O-H stretching band from cholesterol (around 3400 cm⁻¹) confirm the ester formation.[11]

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): As a thermotropic liquid crystal, this compound exhibits phase transitions at specific temperatures.[6] DSC is used to determine the temperatures and enthalpies of these transitions, such as the transition from a solid crystal to a cholesteric liquid crystal phase and finally to an isotropic liquid phase.[19]

Biological and Materials Science Context

While primarily known for its liquid crystal properties, this compound also exists within the broader biochemical context of cholesterol metabolism. Cholesterol esters are the primary form for cholesterol storage and transport within the body.[4] The synthesis of these esters is catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT).[20]

Propionate itself, as a short-chain fatty acid, has been studied for its effects on lipid synthesis. Research indicates that propionate can act as an inhibitor of fatty acid and, to a lesser extent, cholesterol synthesis in rat hepatocytes, particularly when acetate (B1210297) is the primary source of acetyl-CoA.[21] However, its direct effect in human liver cells appears to be less potent.[22]

Signaling Context: Propionate's Influence on Lipid Synthesis

Caption: Simplified Pathway of Propionate's Influence.

In materials science, the chiral nature of the cholesterol moiety in this compound induces a helical superstructure, forming a cholesteric (or chiral nematic) liquid crystal phase.[6][23] This phase is characterized by its unique optical properties, including selective reflection of light, which makes these materials valuable for applications in temperature sensors, optical devices, and smart textiles.[5][24]

References

- 1. choe.cn [choe.cn]

- 2. Cholesterol Propionate | CymitQuimica [cymitquimica.com]

- 3. 633-31-8 | CAS DataBase [chemicalbook.com]

- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Cholest-5-en-3-ol (3«beta»)-, propanoate (CAS 633-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]

- 13. biorxiv.org [biorxiv.org]

- 14. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. med.libretexts.org [med.libretexts.org]

- 21. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differences in propionate-induced inhibition of cholesterol and triacylglycerol synthesis between human and rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Solubility of Cholesteryl Propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholesteryl propionate (B1217596) in organic solvents. Due to a lack of extensive quantitative data for cholesteryl propionate in publicly available literature, this guide also includes detailed solubility information for its parent compound, cholesterol, to serve as a valuable reference point. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual representation of the experimental workflow.

Quantitative Solubility Data

Extensive searches of scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Qualitative assessments indicate that this compound is soluble in chloroform.

To provide a relevant benchmark for researchers, the following table summarizes the quantitative solubility of the parent compound, cholesterol, in various organic solvents. This data can offer insights into the types of solvents that are likely to be effective for dissolving this compound.

Table 1: Solubility of Cholesterol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Chloroform | 20 | 2.8 |

| Ether | 20 | 2.8 |

| Pyridine | 20 | 1.5 |

| Ethanol (96%) | 20 | 1.29 |

| Ethanol (96%) | 80 | 28 |

| Acetone | Not Specified | Soluble |

| Dioxane | Not Specified | Soluble |

| Ethyl Acetate | Not Specified | Soluble |

| Benzene | Not Specified | Soluble |

| Petroleum Ether | Not Specified | Soluble |

| Water | Not Specified | <0.0005 |

Note: The solubility of cholesterol can be influenced by its crystalline form. The data presented is a compilation from various sources and should be considered as a guideline.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or incubator

-

Isothermal shaker

-

Vials with screw caps

-

Filtration unit (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Oven

-

Desiccator

-

Volumetric flasks

-

Pipettes

-

Spatula

-

This compound (or other solid solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal shaker set to the desired temperature.

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.

-

Allow the undissolved solid to settle to the bottom of the vial.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL): (Mass of solute / Volume of supernatant taken) * 100

-

Solubility (mol/L): (Mass of solute / Molar mass of solute) / (Volume of supernatant taken in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Molecular weight and formula of cholesteryl propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological relevance of cholesteryl propionate (B1217596), a significant cholesteryl ester. This document details its molecular characteristics, thermal behavior, and potential involvement in biological pathways, offering valuable insights for its application in research and drug development.

Core Molecular and Physical Properties

Cholesteryl propionate is an ester derivative of cholesterol, a ubiquitous and essential sterol in mammalian cell membranes. The addition of the propionate group modifies its physical properties, leading to its classification as a liquid crystal.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | |

| Molecular Weight | 442.72 g/mol | |

| CAS Number | 633-31-8 | |

| Melting Point | 97-100 °C | |

| Boiling Point | 493.26 °C (estimate) | |

| Density | 0.9882 g/cm³ (estimate) |

Thermal Transitions and Liquid Crystalline Behavior

Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermotropic liquid crystalline behavior of this compound. These studies reveal distinct phase transitions upon heating and cooling.

| Transition (Heating, 2.5 °C/min) | Temperature (°C) |

| Solid to Cholesteric | 86.3 |

| Cholesteric to Isotropic | 90.0 |

| Transition (Cooling, 2.5 °C/min) | Temperature (°C) |

| Isotropic to Cholesteric | 80.5 |

| Cholesteric to Smectic-I | 69.6 |

| Smectic-I to Smectic-II | 61.5 |

These phase transitions are a hallmark of thermotropic liquid crystals, where the material exhibits intermediate phases (mesophases) between the solid and isotropic liquid states. The cholesteric phase, also known as the chiral nematic phase, is characterized by a helical arrangement of molecules. The smectic phases are more ordered, with molecules arranged in layers.[1]

Experimental Protocols

General Synthesis of Cholesteryl Esters

While a specific protocol for this compound is not detailed in the provided literature, a general method for the synthesis of cholesteryl esters can be adapted. One common approach involves the cross-coupling of cholesterol with an appropriate acyl chloride.[2][3]

Materials:

-

Cholesterol

-

Propionyl chloride

-

A suitable base (e.g., sodium tert-butoxide)

-

A palladium catalyst (e.g., PdCl₂(dᵗbpf))

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Ethyl ether for filtration

-

Celite

Procedure:

-

To a clean, dry reaction vial, add cholesterol, sodium tert-butoxide, and the palladium catalyst.

-

Add 1,4-dioxane (B91453) to the vial via syringe.

-

Add propionyl chloride to the reaction mixture.

-

Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 100 °C) for a set time (e.g., 2 hours).[2]

-

After cooling, filter the reaction mixture through a celite bed in a sintered funnel, washing with ethyl ether.

-

The filtrate containing the this compound can then be concentrated under reduced pressure.

-

Further purification can be achieved through recrystallization or chromatography.

Analysis and Purification

A variety of analytical techniques can be employed for the characterization and purification of this compound and other lipids.

Methods for Lipid Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization for volatile lipids.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of lipid species.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[4][5]

Purification of Lipid Particles: A common method for purifying lipid particles from biological samples is ultracentrifugation.[6]

General Ultracentrifugation Protocol:

-

Mix the plasma sample with a density gradient medium (e.g., Optiprep).

-

Centrifuge at high speed (e.g., 543,000 x g) for several hours at a controlled temperature (e.g., 16 °C).

-

Collect fractions from the top of the gradient.

-

Analyze the fractions for cholesterol content using a suitable assay kit.[6]

Biological Significance and Potential Applications

While direct signaling pathways involving this compound are not extensively documented, the roles of its constituent parts—cholesterol and propionate—are well-established. Propionate, a short-chain fatty acid produced by gut microbiota, has been shown to influence cholesterol metabolism.[7][8] Cholesterol and its derivatives are also crucial in drug delivery systems.[9][10][11][12]

The following diagram illustrates a potential workflow for investigating the biological effects of this compound, drawing on its known properties and the biological activities of its components.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Analytical Methodologies in Lipid Analysis [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Propionate attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the Serum Metabolome by the Short-Chain Fatty Acid Propionate: Potential Implications for Its Cholesterol-Lowering Effect [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. crodapharma.com [crodapharma.com]

A Comprehensive Technical Guide to the Safe Handling of Cholesteryl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for cholesteryl propionate (B1217596). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on facilitating safe and compliant use in scientific settings.

Chemical and Physical Properties

Cholesteryl propionate is a cholesterol ester that is solid at room temperature. Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting and for conducting a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |

| Molecular Weight | 442.72 g/mol | [1][2][3] |

| CAS Number | 633-31-8 | [1][4] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 97-100 °C | [6][7] |

| Boiling Point | 505.73 °C (estimated) | [8] |

| Flash Point | 256.6 °C (estimated) | [7][8] |

| Solubility | Insoluble in water | [8] |

| Storage Temperature | Room temperature, in a dry, cool, and well-ventilated place | [4][9] |

Hazard Identification and Toxicological Profile

According to available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122).[9] However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[10][11] Therefore, as a matter of good laboratory practice, it should be handled with the care due to a chemical of unknown toxicity.

Acute Toxicity:

-

Oral: No data available.[9] 100% of the mixture consists of ingredient(s) of unknown toxicity.[9]

-

Dermal: No data available.[9]

-

Inhalation: No data available.[9] May cause respiratory irritation upon inhalation of dust.[10][11]

Other Toxicological Information:

-

Skin Corrosion/Irritation: No data available.[11]

-

Serious Eye Damage/Irritation: No data available.[11]

-

Respiratory or Skin Sensitization: No data available.[11]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[10][11]

-

Germ Cell Mutagenicity: No data available.[11]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure the integrity of the compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4][9]

-

Ensure adequate ventilation, especially in confined areas.[9][10]

-

Use personal protective equipment as required.[9]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

-

Store at room temperature.[9]

-

Incompatible materials include strong oxidizing agents.[9]

Laboratory Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Showers and eyewash stations should be available. | [4][9] |

| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [4][9] |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing. | [4][9] |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn. | [9][10] |

Personal Protective Equipment (PPE) Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. x-cellr8.com [x-cellr8.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. flashpointsrl.com [flashpointsrl.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. uniube.br [uniube.br]

- 11. capotchem.cn [capotchem.cn]

The Mesophase Enigma: A Technical Guide to the Discovery and Characterization of Liquid Crystalline Behavior in Cholesteryl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery of mesophase behavior in cholesteryl propionate (B1217596), a key milestone that expanded the understanding of the liquid crystalline state of matter. Following the initial groundbreaking observations of liquid crystals in cholesteryl benzoate (B1203000) by Friedrich Reinitzer and Otto Lehmann, the investigation of other cholesterol esters, such as cholesteryl propionate, proved crucial in establishing the breadth and nature of this unique phase of matter. This compound is notably the lowest molecular weight saturated aliphatic ester of cholesterol that exhibits mesophase behavior, making it a subject of significant scientific interest.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks that underpin the characterization of this fascinating material.

Quantitative Analysis of Mesophase Transitions in this compound

The thermotropic liquid crystalline behavior of this compound is characterized by distinct phase transitions upon heating and cooling. The quantitative data associated with these transitions, as determined by Differential Scanning Calorimetry (DSC), are summarized below.

| Transition | Temperature (°C) | Enthalpy of Transition (ΔH) (cal/g) | Method | Reference |

| Heating Cycle | ||||

| Solid to Cholesteric | 98.5 | 18.2 | DSC | Barrall et al., 1967 |

| Cholesteric to Isotropic Liquid | 114.1 | 0.38 | DSC | Barrall et al., 1967 |

| Cooling Cycle | ||||

| Isotropic Liquid to Cholesteric | Not explicitly stated | Not explicitly stated | DSC | Barrall et al., 1967 |

| Cholesteric to Smectic | 91.0 | Not explicitly stated | DSC | Barrall et al., 1967 |

Note: The study by Barrall et al. (1967) is a foundational source for the thermal analysis of cholesteryl esters. While providing precise transition temperatures and enthalpy values for the heating cycle, the enthalpy for the cooling transitions and the precise isotropic to cholesteric transition temperature on cooling were not specified in the same detail.

Experimental Protocols for Mesophase Characterization

The identification and characterization of the mesophases of this compound rely on a suite of analytical techniques. The following sections detail the methodologies for the key experiments.

Synthesis and Purification of this compound

The synthesis of high-purity this compound is a prerequisite for accurate characterization of its mesomorphic properties. A common method involves the esterification of cholesterol with propionic anhydride (B1165640).

Materials:

-

Cholesterol

-

Propionic anhydride

-

Pyridine (B92270) (as solvent and catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Distilled water

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve cholesterol in a minimal amount of warm pyridine in a round-bottom flask.

-

Add a stoichiometric excess of propionic anhydride to the solution.

-

Reflux the mixture for several hours to ensure complete esterification.

-

After cooling, pour the reaction mixture into a beaker of cold distilled water to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove pyridine and excess propionic anhydride.

-

Dissolve the crude product in warm diethyl ether and dry the solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and evaporate the solvent to obtain the crude solid.

-

Purify the this compound by recrystallization from hot ethanol until a constant melting point is achieved.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Instrumentation:

-

A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or equivalent) calibrated with high-purity standards (e.g., indium and tin).

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of purified this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the final clearing point (e.g., 130 °C).

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Record the heat flow as a function of temperature for both the heating and cooling cycles.

-

Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures.

-

Calculate the enthalpy of each transition (ΔH) by integrating the area under the respective transition peak.

Polarized Optical Microscopy (POM)

POM is used to visualize the unique optical textures of the different liquid crystal phases, allowing for their identification.

Instrumentation:

-

A polarizing microscope equipped with a hot stage for precise temperature control.

-

Glass microscope slides and coverslips.

Procedure:

-

Place a small amount of this compound on a clean microscope slide.

-

Gently heat the slide on a hot plate to melt the sample.

-

Place a coverslip over the molten sample and press gently to create a thin, uniform film.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample to its isotropic liquid phase (above 115 °C) to erase any previous thermal history.

-

Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

-

Observe the sample through the crossed polarizers as it cools.

-

Record the temperatures at which changes in the optical texture occur.

-

Identify the characteristic textures:

-

Cholesteric Phase: Typically exhibits a focal conic or "fingerprint" texture.

-

Smectic Phase: Often shows a fan-shaped or bâtonnet texture upon cooling from the cholesteric phase.

-

-

Capture photomicrographs of the distinct textures for documentation and analysis.

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and structural parameters of the different phases.

Instrumentation:

-

An X-ray diffractometer equipped with a temperature-controlled sample holder.

-

A monochromatic X-ray source (e.g., Cu Kα radiation).

Procedure:

-

Load the this compound sample into a thin-walled capillary tube or onto the temperature-controlled sample holder.

-

Heat the sample to the desired temperature corresponding to a specific mesophase, as determined by DSC and POM.

-

Expose the sample to the X-ray beam and collect the diffraction pattern over a range of scattering angles (2θ).

-

Analyze the diffraction pattern:

-

Cholesteric Phase: Exhibits a diffuse outer ring corresponding to the average intermolecular distance and may show a low-angle reflection corresponding to the helical pitch.

-

Smectic Phase: Characterized by a sharp, low-angle Bragg reflection corresponding to the smectic layer spacing (d), in addition to the diffuse outer ring.

-

-

Use Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing in the smectic phase.

Visualizing the Discovery Process and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical progression of the discovery of a new state of matter and the typical experimental workflow for characterizing a liquid crystalline material like this compound.

References

A Technical Guide on the Role of Propionate in Cholesterol Synthesis Inhibition

An in-depth technical guide on the role of propionate (B1217596) in cholesterol synthesis inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the direct role of cholesteryl propionate in cholesterol synthesis inhibition is not extensively documented in publicly available research, the effects of its constituent moiety, propionate, have been the subject of numerous studies. Propionate, a short-chain fatty acid (SCFA), is produced in the gut through microbial fermentation of dietary fiber and has been shown to influence lipid metabolism, including cholesterol synthesis. This technical guide will provide an in-depth overview of the current understanding of propionate's role in inhibiting cholesterol synthesis, focusing on the core mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

Propionate is believed to inhibit cholesterol synthesis primarily by affecting the activity of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[][2] The prevailing hypothesis is that propionate, once absorbed and transported to the liver, is converted to propionyl-CoA, which may directly or indirectly inhibit HMG-CoA reductase. Additionally, propionate may influence the expression of genes involved in cholesterol homeostasis through pathways such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[3][4][5]

Quantitative Data on Propionate-Mediated Inhibition of Cholesterol Synthesis

Several studies have quantified the inhibitory effects of propionate on cholesterol synthesis in various experimental models. The following table summarizes key quantitative findings:

| Study Organism/Cell Type | Propionate Concentration | Effect on Cholesterol Synthesis | Precursor Used | Reference |

| Rat Hepatocytes | 0.1 mmol/l | 50% inhibition | [14C]acetate | [6][7] |

| Rat Hepatocytes | 0.6 mmol/l | Effective inhibition | 3H2O | [8] |

| Rat Hepatocytes | 1.0 mM | Significant inhibition | [1-14C]acetate | [9] |

| Rat Hepatocytes | 2.5 mM | Significant inhibition | 3H2O and [2-14C]mevalonate | [9] |

| Human Hepatocytes | 10-20 mmol/l | Required for similar inhibitory effects as in rat hepatocytes | [14C]acetate | [6][7] |

| Rat Forestomach Microsomes (in vitro) | 51 mM (pH 5.7) | 51 ± 10% inhibition of HMG-CoA reductase activity | Not specified | [10] |

| Rat Forestomach Microsomes (in vitro) | Not specified (pH 7.2) | No inhibition of HMG-CoA reductase activity | Not specified | [10] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Propionate's Putative Inhibition Point

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the key role of HMG-CoA reductase and the proposed point of inhibition by propionate.

SREBP-2 Pathway for Cholesterol Homeostasis

The SREBP pathway is a central regulator of cholesterol levels within the cell. When cellular cholesterol is low, SREBP-2 is activated to increase cholesterol synthesis and uptake. Propionate's influence on this pathway is an area of ongoing research.

Experimental Workflow for Assessing Cholesterol Synthesis Inhibition

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of a compound like propionate on cholesterol synthesis in hepatocytes.

Detailed Experimental Protocols

Measurement of Cholesterol Synthesis in Cultured Hepatocytes

This protocol is based on methods described in studies investigating the effects of propionate on lipid synthesis.[6][7][8][9][11]

a. Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from rats or humans using a collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated culture dishes in a suitable medium (e.g., William's Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

-

Allow the cells to attach and form a monolayer for 24-48 hours.

b. Treatment with Propionate:

-

Prepare stock solutions of sodium propionate in serum-free medium.

-

Wash the cultured hepatocytes with serum-free medium.

-

Incubate the cells with varying concentrations of propionate (e.g., 0.1 mM to 50 mM) for a predetermined period (e.g., 1-2 hours). Include a vehicle control (medium without propionate).

c. Radiolabeling of Newly Synthesized Cholesterol:

-

Add a radiolabeled precursor for cholesterol synthesis, such as [1-14C]acetate, [3H]water, or [2-14C]mevalonate, to the culture medium.

-

Incubate the cells for a specific duration (e.g., 1-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

d. Lipid Extraction and Analysis:

-

Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.

e. Data Analysis:

-

Normalize the radioactivity counts to the total protein content of each sample.

-

Calculate the percentage inhibition of cholesterol synthesis for each propionate concentration relative to the vehicle control.

HMG-CoA Reductase Activity Assay

This protocol describes a common method for measuring the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][13][14]

a. Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells in a buffer solution.

-

Isolate the microsomal fraction, which contains HMG-CoA reductase, by differential centrifugation.

b. HMG-CoA Reductase Activity Assay:

-

The assay is typically performed by measuring the rate of NADPH oxidation, which is a cofactor for the HMG-CoA reductase reaction.

-

The reaction mixture contains the microsomal preparation, HMG-CoA (the substrate), and NADPH in a suitable buffer.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

c. Inhibitor Screening:

-

To assess the inhibitory effect of propionate, add different concentrations of propionate (or propionyl-CoA) to the reaction mixture.

-

Include a known HMG-CoA reductase inhibitor, such as pravastatin (B1207561) or atorvastatin, as a positive control.[12]

-

Calculate the percentage inhibition of HMG-CoA reductase activity for each concentration of the test compound.

Conclusion

The available evidence strongly suggests that propionate, a short-chain fatty acid, plays an inhibitory role in hepatic cholesterol synthesis. The primary mechanism is thought to be the inhibition of HMG-CoA reductase. While quantitative data from rat models consistently demonstrates this effect at physiologically relevant concentrations, higher concentrations are required to elicit a similar response in human hepatocytes. Further research is needed to fully elucidate the precise molecular mechanisms of propionate action, including its potential interaction with the SREBP pathway, and to determine the in vivo relevance of these findings in humans. The direct role of this compound remains an area for future investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of modulating cholesterol synthesis through propionate and related compounds.

References

- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. Propionate attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in propionate-induced inhibition of cholesterol and triacylglycerol synthesis between human and rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propionate inhibits hepatocyte lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of propionic acid and pravastatin on HMG-CoA reductase activity in relation to forestomach lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. assaygenie.com [assaygenie.com]

- 13. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 14. mybiosource.com [mybiosource.com]

Methodological & Application

Application of Cholesteryl Propionate in Liquid Crystal Displays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cholesteryl propionate (B1217596) in liquid crystal displays (LCDs). Cholesteryl propionate, a cholesterol derivative, is a chiral molecule that can be used as a component in cholesteric liquid crystal formulations. These materials are known for their unique optical properties, including selective reflection of light and thermochromism (color change with temperature), which makes them valuable for various applications, including temperature sensors and specialty display devices.

Properties of this compound

This compound is a white crystalline solid at room temperature. Its liquid crystalline properties are realized upon heating, where it transitions into a cholesteric liquid crystal phase before becoming an isotropic liquid at a higher temperature. The key physical and optical properties of this compound are summarized below.

Data Presentation: Physical and Optical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₀O₂ | |

| Molar Mass | 442.72 g/mol | |

| Melting Point | 97-100 °C | [1] |

| Clearing Point | Data not available in the searched sources | |

| Helical Twisting Power (HTP) | Data not available in the searched sources |

Note: The clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the helical twisting power (a measure of the ability of a chiral molecule to induce a helical structure in a nematic liquid crystal) are crucial parameters for formulating liquid crystal mixtures for displays. While specific values for pure this compound were not found in the provided search results, it is known to be a component in thermochromic mixtures.[2] The properties of the final mixture are highly dependent on the composition and the properties of the other components.

Synthesis of this compound

This compound can be synthesized through the esterification of cholesterol with propionyl chloride or propionic anhydride. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cholesterol

-

Propionyl chloride (or propionic anhydride)

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve a known amount of cholesterol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Base: Add a stoichiometric equivalent of pyridine to the solution and stir.

-

Esterification: Slowly add a slight excess of propionyl chloride (dissolved in anhydrous diethyl ether) to the stirring solution at room temperature. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude this compound from hot ethanol to obtain the pure product.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Logical Relationship: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Thermochromic Liquid Crystal Displays

This compound is often used in mixtures with other cholesteryl esters to create thermochromic liquid crystal displays.[2] These displays change color in response to temperature changes. The color change is due to a change in the pitch of the helical structure of the cholesteric liquid crystal, which selectively reflects light of a specific wavelength.

Experimental Protocol: Preparation of a Thermochromic Liquid Crystal Mixture

This protocol describes the preparation of a ternary mixture containing this compound for a simple thermochromic display. The exact composition will determine the temperature range of the color play.

Materials:

-

This compound

-

Cholesteryl oleyl carbonate

-

Cholesteryl nonanoate (B1231133)

-

Small glass vial

-

Hot plate or water bath

-

Black backing material (e.g., black painted slide or black plastic)

-

Microscope slides and cover slips (for cell fabrication)

Procedure:

-

Weighing Components: Accurately weigh the desired amounts of this compound, cholesteryl oleyl carbonate, and cholesteryl nonanoate into a small glass vial. The ratios of these components will determine the temperature range and bandwidth of the thermochromic effect.

-

Melting and Mixing: Gently heat the vial on a hot plate or in a water bath until all the components have melted and formed a homogeneous isotropic liquid.[1] Stir the mixture gently with a thin glass rod to ensure uniformity.

-

Cell Preparation:

-

Place a small drop of the molten liquid crystal mixture onto a clean microscope slide with a black backing.

-

Carefully place a cover slip over the drop, allowing the liquid crystal to spread into a thin film.

-

-

Observation: Allow the slide to cool to room temperature. The liquid crystal mixture should exhibit a color that changes as the temperature of the slide is varied (e.g., by touching it or placing it on a warm or cool surface).

Experimental Workflow: Preparation of a Thermochromic Display

Caption: Workflow for preparing a thermochromic liquid crystal display.

Characterization of Liquid Crystal Properties

The properties of the prepared liquid crystal mixtures, such as the phase transition temperatures and the helical pitch, need to be characterized to ensure they meet the requirements for a specific application.

Experimental Protocol: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)

Apparatus:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the liquid crystal mixture into an aluminum DSC pan.

-

DSC Measurement:

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its melting point.

-

Perform a second heating scan to observe the phase transitions.

-

-

Data Analysis: The melting point and clearing point will appear as endothermic peaks on the heating thermogram. The temperatures at the peak maxima are recorded as the transition temperatures.

Experimental Protocol: Determination of Helical Pitch using the Cano-Wedge Cell Method

Apparatus:

-

Polarizing Optical Microscope

-

Cano-wedge cell (a cell with a small, well-defined angle between the two glass plates)

-

Temperature-controlled stage

Procedure:

-

Cell Filling: Fill the Cano-wedge cell with the liquid crystal mixture in its isotropic phase by capillary action.

-

Observation: Place the cell on the temperature-controlled stage of the polarizing microscope and allow it to cool into the cholesteric phase.

-

Measurement: Observe the pattern of disclination lines (Cano lines) that form parallel to the direction of the wedge. The distance between these lines is related to the helical pitch of the liquid crystal.

-

Calculation: The helical pitch (P) can be calculated using the formula: P = 2 * d * tan(α), where 'd' is the distance between adjacent Cano lines and 'α' is the wedge angle of the cell. The helical twisting power (HTP) can then be determined from the pitch and the concentration of the chiral dopant.

Logical Relationship: Characterization Methods

Caption: Methods for characterizing liquid crystal properties.

References

Application Notes and Protocols: Cholesteryl Propionate in Thermochromic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl propionate (B1217596) as a key component in the formulation of thermochromic liquid crystal (TLC) materials. Detailed protocols for the preparation, characterization, and analysis of these materials are provided to enable researchers to explore their potential in various applications, including temperature sensing, smart coatings, and temperature-sensitive drug delivery systems.

Introduction to Cholesteryl Propionate in Thermochromic Liquid Crystals

Cholesteryl esters, a class of cholesterol derivatives, are well-known for their ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1] This phase is characterized by a helical arrangement of molecules, and the pitch of this helix is highly sensitive to temperature. When the pitch length corresponds to the wavelength of visible light, the material will selectively reflect that color of light. As the temperature changes, the pitch of the helical structure changes, resulting in a predictable and reversible change in the reflected color. This phenomenon is known as thermochromism.

This compound is a valuable component in these formulations due to its specific phase transition temperatures and its significant impact on the thermochromic properties of mixtures. While individual cholesteryl esters exhibit a limited temperature range for their color play, mixtures of different cholesteryl esters are formulated to achieve a broad and tunable temperature response.[1] The addition of this compound to common TLC mixtures, such as those containing cholesteryl oleyl carbonate and cholesteryl nonanoate (B1231133), has been shown to cause a dramatic downward shift in the temperature at which the color play begins (the "red-start" temperature).[2] This makes it a critical component for creating TLCs that are active at or below physiological temperatures, a key requirement for biomedical and drug delivery applications.

Data Presentation: Thermochromic Properties

The thermochromic behavior of materials containing this compound is highly dependent on the composition of the mixture. Below are tables summarizing the known phase transition temperatures of pure this compound and the qualitative effects of its inclusion in ternary mixtures.

Table 1: Phase Transition Temperatures of Pure this compound

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| Solid to Cholesteric | 86.3 | - |

| Cholesteric to Isotropic | 90.0 | 80.5 |

| Isotropic to Cholesteric | - | 80.5 |

| Cholesteric to Smectic I | - | 69.6 |

| Smectic I to Smectic II | - | 61.5 |

| Data obtained from Differential Scanning Calorimetry (DSC) at a scan rate of 2.5°C/min.[3] |

Table 2: Qualitative Thermochromic Effects of this compound in a Ternary Mixture